molecular formula C17H25N3O3S B5468236 N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide

N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide

Cat. No. B5468236
M. Wt: 351.5 g/mol
InChI Key: PSMOGBWVNKSNNT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a cyclopentyl group (a ring of five carbon atoms), a hydroxymethyl group (a -CH2OH group), a piperazinyl group (a six-membered ring containing two nitrogen atoms), and an acetamide group (a -C(O)NH2 group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentyl, hydroxymethyl, piperazinyl, and acetamide groups would each contribute to the overall structure. The presence of the nitrogen atoms in the piperazinyl group could also introduce some interesting structural features, as nitrogen is capable of forming multiple bonds and participating in resonance structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure. For example, the presence of polar functional groups like the hydroxymethyl and acetamide groups could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s impossible to say what its mechanism of action might be .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has bioactive properties, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-12-17(5-1-2-6-17)19-15(22)10-14-16(23)18-7-8-20(14)11-13-4-3-9-24-13/h3-4,9,14,21H,1-2,5-8,10-12H2,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMOGBWVNKSNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)NC(=O)CC2C(=O)NCCN2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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